molecular formula C17H17NO3 B12481646 3a,4,7,7a-Tetrahydro-2-(2-ethoxyphenyl)-4,7-methano-1H-isoindole-1,3(2H)-dione CAS No. 55680-85-8

3a,4,7,7a-Tetrahydro-2-(2-ethoxyphenyl)-4,7-methano-1H-isoindole-1,3(2H)-dione

Cat. No.: B12481646
CAS No.: 55680-85-8
M. Wt: 283.32 g/mol
InChI Key: SDBZFUDPHOVZOP-UHFFFAOYSA-N
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Description

4-(2-ETHOXYPHENYL)-4-AZATRICYCLO[5210(2),?]DEC-8-ENE-3,5-DIONE is a complex organic compound with a unique tricyclic structure This compound is known for its potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ETHOXYPHENYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions. For example, the compound can be synthesized through a Diels-Alder reaction followed by a series of functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-ETHOXYPHENYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-ETHOXYPHENYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-ETHOXYPHENYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE involves its interaction with specific molecular targets. For instance, it has been shown to modulate N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCC), which play crucial roles in neuronal signaling. By binding to these targets, the compound can influence calcium influx and neurotransmitter release, thereby exerting neuroprotective effects .

Comparison with Similar Compounds

Properties

CAS No.

55680-85-8

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

4-(2-ethoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C17H17NO3/c1-2-21-13-6-4-3-5-12(13)18-16(19)14-10-7-8-11(9-10)15(14)17(18)20/h3-8,10-11,14-15H,2,9H2,1H3

InChI Key

SDBZFUDPHOVZOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C3C4CC(C3C2=O)C=C4

Origin of Product

United States

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